
2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a chlorinated phenyl group and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylcyclohexanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The product is then purified using techniques such as column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated phenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-3,3-dimethylcyclohexene-1-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .
Propiedades
Fórmula molecular |
C15H17ClO |
|---|---|
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C15H17ClO/c1-15(2)9-3-4-12(10-17)14(15)11-5-7-13(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
HBKJPVRLFSFNRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C1C2=CC=C(C=C2)Cl)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
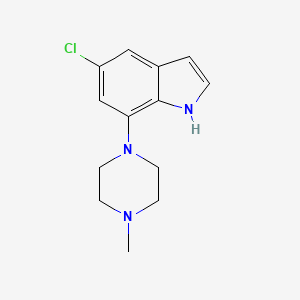
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
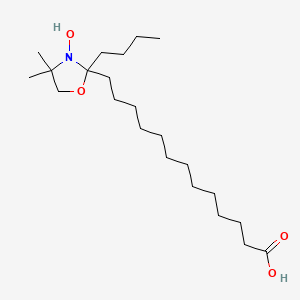
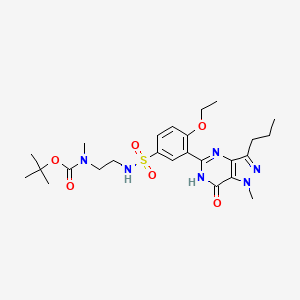
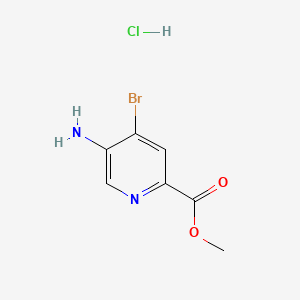

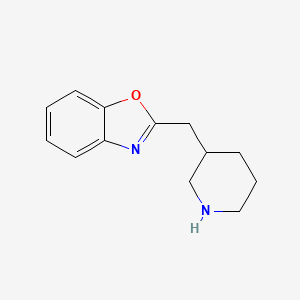
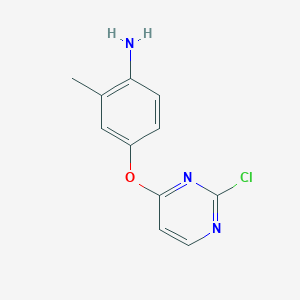
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
